molecular formula C7H12O B13021964 (1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol

(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol

Cat. No.: B13021964
M. Wt: 112.17 g/mol
InChI Key: YUZVFUMVDCKMOI-DSYKOEDSSA-N
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Description

(1S,2R,6R)-Bicyclo[410]heptan-2-ol is a bicyclic organic compound with the molecular formula C7H12O This compound is characterized by its unique bicyclo[410]heptane structure, which includes a hydroxyl group (-OH) attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol can be achieved through several methods. One common approach involves the epoxidation of bicyclo[4.1.0]heptene, followed by the reduction of the resulting epoxide to yield the desired alcohol. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halides or other substituted compounds.

Scientific Research Applications

(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes or binding pockets of receptors. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,6R)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ol
  • (1S,2R,6R)-7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
  • (1R,2R,6S)-7-Oxabicyclo[4.1.0]heptan-2-ol

Uniqueness

(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the second carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2R,6R)-bicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2/t5-,6+,7-/m1/s1

InChI Key

YUZVFUMVDCKMOI-DSYKOEDSSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]2[C@@H](C1)O

Canonical SMILES

C1CC2CC2C(C1)O

Origin of Product

United States

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